molecular formula C18H15FN4OS B12016655 2-allyl-6-((E)-{[3-(2-fluorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)phenol CAS No. 578006-04-9

2-allyl-6-((E)-{[3-(2-fluorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)phenol

Cat. No.: B12016655
CAS No.: 578006-04-9
M. Wt: 354.4 g/mol
InChI Key: UUSTXMITEPWKEV-RGVLZGJSSA-N
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Description

2-Allyl-6-((E)-{[3-(2-fluorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)phenol is a complex organic compound that features a unique combination of functional groups, including an allyl group, a fluorophenyl group, and a triazole ring. This compound is of interest in various fields of scientific research due to its potential biological activities and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-allyl-6-((E)-{[3-(2-fluorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)phenol typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via nucleophilic substitution reactions, often using fluorobenzene derivatives.

    Allylation: The allyl group is introduced through allylation reactions, which can be achieved using allyl halides in the presence of a base.

    Final Assembly: The final step involves the condensation of the triazole derivative with the phenol derivative under suitable conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-Allyl-6-((E)-{[3-(2-fluorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The triazole ring and other functional groups can be reduced under suitable conditions.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

    Addition: The allyl group can undergo addition reactions, such as hydroboration-oxidation or epoxidation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

    Addition: Reagents like borane (BH3) or peracids are used for addition reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group may yield quinones, while reduction of the triazole ring may produce dihydrotriazoles.

Scientific Research Applications

2-Allyl-6-((E)-{[3-(2-fluorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)phenol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s potential biological activities, such as antimicrobial or anticancer properties, are of interest in biological research.

    Medicine: It may serve as a lead compound in the development of new pharmaceuticals targeting specific diseases.

    Industry: The compound can be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-allyl-6-((E)-{[3-(2-fluorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)phenol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence various biochemical pathways, such as signal transduction, gene expression, or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Allyl-6-methylphenol: This compound shares the allyl and phenol groups but lacks the triazole and fluorophenyl groups.

    2-Allyl-6-((E)-{[3-(2-furyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)phenol: Similar structure but with a furyl group instead of a fluorophenyl group.

Uniqueness

2-Allyl-6-((E)-{[3-(2-fluorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)phenol is unique due to the presence of the fluorophenyl group, which can impart distinct chemical and biological properties. The combination of the triazole ring and the fluorophenyl group makes it a versatile compound for various applications.

Properties

CAS No.

578006-04-9

Molecular Formula

C18H15FN4OS

Molecular Weight

354.4 g/mol

IUPAC Name

3-(2-fluorophenyl)-4-[(E)-(2-hydroxy-3-prop-2-enylphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C18H15FN4OS/c1-2-6-12-7-5-8-13(16(12)24)11-20-23-17(21-22-18(23)25)14-9-3-4-10-15(14)19/h2-5,7-11,24H,1,6H2,(H,22,25)/b20-11+

InChI Key

UUSTXMITEPWKEV-RGVLZGJSSA-N

Isomeric SMILES

C=CCC1=C(C(=CC=C1)/C=N/N2C(=NNC2=S)C3=CC=CC=C3F)O

Canonical SMILES

C=CCC1=C(C(=CC=C1)C=NN2C(=NNC2=S)C3=CC=CC=C3F)O

Origin of Product

United States

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